molecular formula C32H29NNaO5 B609735 Olodanrigan sodium CAS No. 1316755-17-5

Olodanrigan sodium

Cat. No. B609735
CAS RN: 1316755-17-5
M. Wt: 530.6 g/mol
InChI Key: SGCPHTRAUCIISX-YCBFMBTMSA-N
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Description

Olodanrigan sodium, also known as EMA-401 and PD-126055, is an angiotensin AT2 antagonist . It is being developed by Novartis for the treatment of neuropathic pain . It may act on paracrine/autocrine mechanisms at peripheral nerve terminals, or intracrine mechanisms, to reduce neuropathic pain signalling in AngII/NGF/TRPV1-convergent pathways .


Synthesis Analysis

The enantioselective synthesis of this compound involves a Pictet–Spengler cyclization and an amide coupling as the last bond-forming steps . The process optimizations of the end game used for late phase clinical supplies are presented in the literature .


Molecular Structure Analysis

The molecular formula of this compound is C32H28NNaO5 . Its exact mass is 529.19 and its molecular weight is 529.568 .


Chemical Reactions Analysis

This compound is an AT2R antagonist . Its analgesic action appears to involve inhibition of augmented AngII/AT2R induced p38 and p42/p44 MAPK activation .


Physical And Chemical Properties Analysis

This compound has a chemical formula of C32H28NNaO5 and a molecular weight of 529.56 . It is supplied as a powder .

Scientific Research Applications

Sodium MRI in Biochemical Investigations

Olodanrigan sodium, also referred to in the context of Sodium MRI (23Na-MRI), is a promising imaging modality. It allows noninvasive quantification of sodium content in tissues, crucial for biochemical research. Despite challenges due to low signal-to-noise ratios, advancements in 3.0T and 7.0T systems have improved image resolution and scanning times. Sodium MRI is not seen as an alternative to proton (1H) MRI but as a complementary method offering early diagnostic information about altered metabolism or tissue function in various diseases (Zaric et al., 2020).

Sodium in Microbial Food Safety

In the realm of food science, sodium salts, particularly sodium chloride, play a crucial role in ensuring the microbial safety of food. Sodium chloride inhibits growth and toxin production by microorganisms like Clostridium botulinum in processed meats and cheeses. Other sodium salts, like sodium lactate and sodium diacetate, prevent spoilage and growth of pathogens in various foods. This highlights the significance of sodium compounds in producing safe and wholesome foods, which is essential from a public health perspective (Taormina, 2010).

Sodium in Diuretic Traditional Medicines

In traditional medicine, certain herbal medicines are known for their diuretic properties, which is crucial for reducing blood pressure and managing hypertension. These medicines work by increasing urine excretion and sodium in urine. The review of scientific evidence indicates that certain species and genera (like Foeniculum vulgare, Fraxinus excelsior, and species from the Cucumis genus) show promising diuretic effects. However, the limited number of studies calls for further research to confirm these effects and provide a scientific basis for the traditional use of these medicines (Wright et al., 2007).

Mechanism of Action

Olodanrigan sodium is a highly selective, orally active, peripherally restricted angiotensin II type 2 receptor (AT2R) antagonist . It appears to inhibit augmented AngII/AT2R induced p38 and p42/p44 MAPK activation, thereby inhibiting DRG neuron hyperexcitability and sprouting of DRG neurons .

Future Directions

Olodanrigan sodium is under investigation for the treatment of postherpetic neuralgia and neuropathic pain . Several clinical trials have been conducted to evaluate its safety and efficacy .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Olodanrigan sodium involves the reaction of Olodanrigan with sodium hydroxide.", "Starting Materials": [ "Olodanrigan", "Sodium hydroxide" ], "Reaction": [ "Dissolve Olodanrigan in water", "Add sodium hydroxide to the solution", "Stir the mixture for several hours", "Filter the resulting solution", "Wash the solid with water", "Dry the solid to obtain Olodanrigan sodium" ] }

CAS RN

1316755-17-5

Molecular Formula

C32H29NNaO5

Molecular Weight

530.6 g/mol

IUPAC Name

sodium;(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate

InChI

InChI=1S/C32H29NO5.Na/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22;/h2-18,27,29H,19-21H2,1H3,(H,35,36);/t27-;/m0./s1

InChI Key

SGCPHTRAUCIISX-YCBFMBTMSA-N

Isomeric SMILES

COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na]

SMILES

COC1=C(C2=C(CN(C(C2)C(=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na+]

Canonical SMILES

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EMA401;  EMA-401;  EMA 401;  EMA401 sodium;  PD-126055;  PD 126055;  PD126055;  Olodanrigan sodium.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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